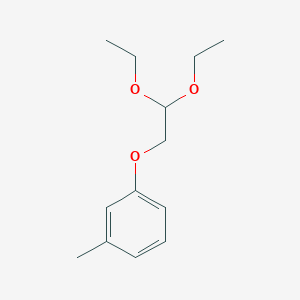

1-(2,2-Diethoxyethoxy)-3-methylbenzene

Description

Significance of Aryloxyacetals in Modern Organic Synthesis and Chemical Research

Aryloxyacetals are valuable intermediates in organic synthesis. The acetal (B89532) group is stable under neutral to strongly basic conditions, making it an excellent protecting group for aldehydes and ketones. libretexts.orgmasterorganicchemistry.com This stability allows for chemical transformations on other parts of the molecule without affecting the carbonyl group precursor. libretexts.org The ether linkage, on the other hand, is a common structural motif in many biologically active compounds and advanced materials. numberanalytics.comnumberanalytics.com Aromatic ethers are found in pharmaceuticals, agrochemicals, and polymers, where they contribute to the desired pharmacological or material properties. numberanalytics.com The combination of these two functional groups in aryloxyacetals provides a versatile platform for the synthesis of more complex molecules.

Structural Context and Nomenclature of 1-(2,2-Diethoxyethoxy)-3-methylbenzene within Aryloxyacetal Chemistry

The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular structure:

1-...-3-methylbenzene : This indicates a benzene (B151609) ring substituted at positions 1 and 3. One substituent is the diethoxyethoxy group, and the other is a methyl group.

(2,2-Diethoxyethoxy) : This part of the name details the substituent at position 1. It consists of an ethoxy group (-OCH2CH3) attached to a larger chain that is also connected to the benzene ring through an oxygen atom, forming the aromatic ether linkage. The "diethoxy" specifies two ethoxy groups attached to the same carbon atom, which is characteristic of an acetal.

The core structure, therefore, features a m-cresol (B1676322) (3-methylphenol) unit linked via its oxygen atom to a diethoxyacetal of acetaldehyde.

Below is a table summarizing the key structural identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C13H20O3 |

| Molecular Weight | 224.29 g/mol |

| SMILES | CCOC(OCC)(OCc1cccc(c1)C) |

| InChI Key | InChI=1S/C13H20O3/c1-4-15-13(16-5-2)14-11-12-8-6-7-10(3)9-12/h6-9,13H,4-5,11H2,1-3H3 |

Overview of Research Trajectories Pertaining to Aromatic Ether and Acetal Linkages

Research into aromatic ethers and acetal linkages is a dynamic area of organic chemistry. For aromatic ethers, a significant focus has been on developing new and more efficient synthetic methods. numberanalytics.com Traditional methods like the Williamson ether synthesis are often supplemented by modern transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. numberanalytics.comresearchgate.net These newer methods often provide better yields and broader substrate scope. numberanalytics.com The cleavage of the robust C(aryl)-O bond in aromatic ethers is another area of active investigation, as it offers a pathway to synthesize phenols and other functionalized aromatic compounds.

Research on acetals often centers on their role as protecting groups and their applications in the synthesis of complex natural products. libretexts.orgmasterorganicchemistry.com The stability of acetals under various conditions, coupled with their straightforward formation and removal, makes them indispensable in multistep synthesis. libretexts.orgmasterorganicchemistry.com Furthermore, the hydrolysis of acetals is a well-understood process, often catalyzed by acid, which allows for the controlled release of the parent aldehyde or ketone. researchgate.net The formation of cyclic acetals is also a widely used strategy in organic synthesis. libretexts.org

The study of molecules containing both these linkages, such as this compound, can provide insights into the interplay of these functional groups and their potential for constructing novel chemical architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYXJNYOHASEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506048 | |

| Record name | 1-(2,2-Diethoxyethoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58042-45-8 | |

| Record name | 1-(2,2-Diethoxyethoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,2 Diethoxyethoxy 3 Methylbenzene and Analogous Systems

Direct Synthesis Strategies from Substituted Phenols and Haloacetals

The most direct and widely employed method for synthesizing 1-(2,2-diethoxyethoxy)-3-methylbenzene is the Williamson ether synthesis. organic-chemistry.org This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The key reactants are 3-methylphenol (m-cresol) and a haloacetal, typically 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of m-cresol (B1676322) attacks the electrophilic carbon of the haloacetal, displacing the bromide leaving group. organic-chemistry.orgresearchgate.net

Base-Mediated Etherification Reactions: Reaction Conditions and Yield Optimization

The crucial first step in this synthesis is the deprotonation of the weakly acidic phenolic hydroxyl group of m-cresol to form the more nucleophilic 3-methylphenoxide ion. This is accomplished using a suitable base. The choice of base, reaction temperature, and duration are critical parameters that must be optimized to maximize the yield of the desired ether and minimize side reactions. reddit.com

Common bases for this transformation include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and hydrides (e.g., sodium hydride). organic-chemistry.org Stronger bases like sodium hydride ensure complete and rapid deprotonation but require anhydrous conditions. Carbonate bases are milder and often used in polar aprotic solvents, sometimes with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. researchgate.net

Reaction temperatures typically range from 50 to 100 °C. researchgate.net Higher temperatures can accelerate the reaction but may also promote undesirable side reactions, such as elimination of the alkyl halide or C-alkylation of the phenoxide ring. organic-chemistry.org Reaction times of 1 to 8 hours are generally sufficient for completion. researchgate.net

Table 1: Representative Conditions for Base-Mediated Synthesis of this compound

| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Notes |

| Sodium Hydride (NaH) | DMF, THF | 25 - 60 | 2 - 6 | High | Requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile (B52724) | 80 - 100 | 4 - 8 | Good to High | Common and cost-effective industrial choice. |

| Potassium Hydroxide (B78521) (KOH) | DMSO, Ethanol (B145695) | 50 - 80 | 3 - 7 | Moderate to Good | Can be run under phase-transfer conditions. |

This table is illustrative, based on general principles of the Williamson ether synthesis. Actual yields may vary.

Investigation of Solvent Effects and Reagent Stoichiometry

The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are highly effective. organic-chemistry.orgnih.gov These solvents are adept at solvating the cation of the phenoxide salt, leaving the phenoxide anion relatively free and highly nucleophilic, thereby accelerating the SN2 reaction. nih.govresearchgate.net Protic solvents, like ethanol, can also be used, particularly with alkoxide bases, but may slow the reaction by solvating the nucleophile through hydrogen bonding. orgsyn.org

Reagent stoichiometry is another key factor. Typically, a slight excess of the haloacetal (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable phenol. The base is generally used in at least a stoichiometric amount, or in excess when using milder bases like carbonates, to drive the initial deprotonation to completion.

Purification Techniques for Crude Product Isolation

Following the reaction, the crude product mixture typically contains the desired ether, unreacted starting materials, the salt byproduct (e.g., sodium bromide), and potential side products. The workup and purification procedure is essential for isolating this compound in high purity.

A standard workup involves quenching the reaction, often with water, followed by extraction of the product into an organic solvent like diethyl ether or dichloromethane. chemicalbook.com The organic layer is then washed with a dilute base (e.g., sodium hydroxide solution) to remove any unreacted m-cresol, followed by a water and brine wash. semanticscholar.org After drying the organic phase with an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator. edubirdie.com

Final purification is typically achieved by vacuum distillation, which is effective for separating the liquid product from non-volatile impurities and any remaining starting materials with different boiling points. orgsyn.org For achieving very high purity, column chromatography on silica (B1680970) gel may be employed. nih.gov

Synthesis of Positional Isomers and Closely Related Methylbenzene Derivatives

The synthetic methodology described is readily applicable to the preparation of positional isomers, namely 1-(2,2-diethoxyethoxy)-2-methylbenzene and 1-(2,2-diethoxyethoxy)-4-methylbenzene. clockss.orgnih.gov The synthesis simply requires substituting m-cresol with o-cresol (B1677501) or p-cresol, respectively. The reaction conditions remain broadly similar, although minor adjustments to temperature or reaction time may be necessary to optimize yields for each isomer due to subtle differences in the electronic and steric properties imparted by the methyl group's position.

The methyl group is an electron-donating group and an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com However, in the Williamson ether synthesis, the reaction occurs at the oxygen atom (O-alkylation) and is not an aromatic substitution. Therefore, starting with a specific cresol (B1669610) isomer is the standard method for achieving regiochemical control and synthesizing the desired isomer without contamination from others. researchgate.netsemanticscholar.org Studies on the alkylation of m-cresol have shown that while C-alkylation can compete with O-alkylation, particularly at higher temperatures, the Williamson conditions generally favor the desired ether formation. semanticscholar.orgconicet.gov.ar

Advanced Synthetic Approaches: Continuous-Flow Chemistry for Aryloxyacetal Synthesis

While the Williamson ether synthesis is robust in batch processing, advanced manufacturing techniques like continuous-flow chemistry offer significant advantages in terms of safety, scalability, efficiency, and process control. organic-chemistry.orgresearchgate.netnih.gov A continuous-flow system for the synthesis of this compound would typically involve pumping separate streams of the reactants (a solution of m-cresol and a base, and a solution of 2-bromo-1,1-diethoxyethane) into a heated reactor coil.

The precise control over temperature, pressure, and residence time within the microreactor allows for rapid optimization and intensification of the process. researchgate.net The high surface-area-to-volume ratio in flow reactors ensures efficient heat transfer, minimizing the risk of thermal runaways and reducing the formation of high-temperature side products. acs.org This enhanced control can lead to higher yields and purities compared to batch synthesis. Following the reactor, in-line purification modules can be integrated to isolate the final product in a continuous fashion. nih.gov

Preparation of Complex Molecular Architectures Incorporating the Diethoxyethoxy Moiety

The 1-(2,2-diethoxyethoxy) group is a valuable functional moiety in multi-step organic synthesis, primarily because the acetal (B89532) group serves as a stable protecting group for an aldehyde. This "masked aldehyde" can be carried through various synthetic transformations under basic or neutral conditions and then deprotected under mild acidic conditions to reveal the reactive aldehyde functionality.

This strategy is employed in the synthesis of complex molecules and pharmaceutical intermediates. researchgate.net For instance, the aryloxyacetaldehyde generated from the deprotection of this compound can undergo a wide range of subsequent reactions, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, to build more elaborate molecular structures. Molecules containing bromoethoxy or iodoethoxy groups, which are related to the haloacetal starting material, are used as alkylating agents in the synthesis of kinase inhibitors and other complex natural products. nih.gov The diethoxyethoxy group, therefore, provides a strategic pathway to introduce an aryloxyacetaldehyde unit into a larger molecular architecture.

Investigation of Reaction Mechanisms and Chemical Transformations of 1 2,2 Diethoxyethoxy 3 Methylbenzene

Mechanistic Studies of Acetal (B89532) Hydrolysis and Subsequent Cyclization Reactions

The ether linkage in 1-(2,2-diethoxyethoxy)-3-methylbenzene contains a diethyl acetal functional group, which is susceptible to hydrolysis under acidic conditions. This reaction initiates a sequence that can lead to the formation of valuable heterocyclic structures.

Acid-Catalyzed Deacetalization Pathways to Corresponding Aldehyde Intermediates

The hydrolysis of the acetal group in this compound is a classic example of an acid-catalyzed deacetalization reaction. The process is initiated by the protonation of one of the ethoxy groups by an acid catalyst (H₃O⁺). This protonation converts the ethoxy group into a good leaving group, ethanol (B145695).

The departure of ethanol is facilitated by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxonium ion intermediate. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal.

Intramolecular Condensation and Cycloaddition Reactions Leading to Heterocyclic Frameworks (e.g., Benzofuran (B130515) Formation)

The aldehyde intermediate, 2-(m-tolyloxy)acetaldehyde, generated from the hydrolysis of this compound, is a key precursor for the synthesis of heterocyclic frameworks, most notably benzofurans. The formation of the benzofuran ring system from this intermediate occurs through an intramolecular electrophilic aromatic substitution, a reaction analogous to a Friedel-Crafts acylation. wuxiapptec.com

Under acidic conditions, the carbonyl oxygen of the aldehyde can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring then acts as an intramolecular nucleophile. The position of the attack is governed by the directing effects of the substituents already on the ring: the alkoxy group (-O-CH₂CHO) and the methyl group (-CH₃).

Both the alkoxy and methyl groups are activating and ortho, para-directing. libretexts.orgchemistrytalk.orgorganicchemistrytutor.com The alkoxy group is a stronger activator and will primarily direct the substitution. Therefore, the electrophilic attack will occur at one of the positions ortho to the alkoxy group (C2 or C6). Cyclization at the C2 position leads to the formation of 4-methylbenzofuran, while cyclization at the C6 position would yield 6-methylbenzofuran. Steric hindrance from the adjacent methyl group at C3 may influence the regioselectivity of this cyclization. The reaction proceeds through a cyclohexadienyl cation intermediate, which then loses a proton to restore aromaticity and form the final benzofuran product. wuxiapptec.com

Electrophilic Aromatic Substitution Reactions on the Methylbenzene Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups.

Regioselectivity and Directing Effects of Aromatic Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the 1-(2,2-diethoxyethoxy) group and the 3-methyl group. vanderbilt.edulumenlearning.com

1-(2,2-Diethoxyethoxy) Group: This alkoxy group is a strong activating group. The oxygen atom adjacent to the ring donates electron density via resonance, particularly to the ortho (C2, C6) and para (C4) positions. This makes these positions significantly more nucleophilic and stabilizes the arenium ion intermediate formed during the substitution at these sites. organicchemistrytutor.comyoutube.com Consequently, it is a powerful ortho, para-director.

Methyl Group: The methyl group at C3 is a weak activating group that donates electron density through an inductive effect and hyperconjugation. It also directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

When multiple activating groups are present on a benzene (B151609) ring, the strongest activator typically controls the regioselectivity. In this case, the alkoxy group is a much stronger activator than the methyl group. Therefore, substitution is strongly favored at the positions ortho and para to the alkoxy group.

The potential sites for substitution are:

C2: Ortho to the alkoxy group and ortho to the methyl group. This position is sterically hindered by the two adjacent substituents.

C4: Para to the alkoxy group and ortho to the methyl group. This position is electronically activated by both groups.

C6: Ortho to the alkoxy group and para to the methyl group. This position is also electronically activated by both groups.

C5: Meta to the alkoxy group and meta to the methyl group. Substitution at this position is strongly disfavored.

Considering both electronic activation and steric hindrance, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

Table 1: Analysis of Directing Effects for Electrophilic Substitution

| Position | Relation to Alkoxy Group | Relation to Methyl Group | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|---|

| C2 | Ortho | Ortho | Strongly Activated | High | Low |

| C4 | Para | Ortho | Strongly Activated | Low | High |

| C5 | Meta | Meta | Deactivated | Moderate | Very Low |

| C6 | Ortho | Para | Strongly Activated | Low | High |

Mechanisms of Halogenation and Nitration on the Aromatic Ring

Halogenation: The aromatic halogenation of this compound with chlorine or bromine typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃. masterorganicchemistry.com The catalyst polarizes the halogen molecule (e.g., Br-Br), creating a potent electrophile (Br⁺ character). The nucleophilic aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. youtube.com The positive charge in this intermediate is delocalized across the ring and is particularly stabilized when the attack occurs at the C4 or C6 positions, due to the electron-donating effects of both the alkoxy and methyl groups. In the final step, a weak base (like FeBr₄⁻) removes a proton from the carbon bearing the new halogen, restoring aromaticity and regenerating the catalyst. The primary products would be 4-halo- and 6-halo-1-(2,2-diethoxyethoxy)-3-methylbenzene. researchgate.net

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. cerritos.edu Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of this compound attacks the nitronium ion. nih.govresearchgate.net Similar to halogenation, this attack preferentially occurs at the C4 and C6 positions to form the most stable arenium ion intermediates. researchgate.net A subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromatic system and yields a mixture of 4-nitro- and 6-nitro-1-(2,2-diethoxyethoxy)-3-methylbenzene.

Transformations at the Benzylic Position of the Methylbenzene Group

The carbon atom of the methyl group attached directly to the benzene ring is known as the benzylic position. This position exhibits unique reactivity due to its proximity to the aromatic system. lumenlearning.com

Benzylic Bromination: The methyl group can undergo selective free-radical halogenation at the benzylic position. youtube.com A common reagent for this transformation is N-bromosuccinimide (NBS), used in the presence of a radical initiator like light (hν) or benzoyl peroxide. youtube.comlibretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism. The initiator generates a small concentration of bromine radicals, which then abstract a hydrogen atom from the benzylic position. This step is favorable because it forms a resonance-stabilized benzylic radical, where the unpaired electron is delocalized into the π-system of the aromatic ring. chemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from NBS and HBr) to form the product, 1-(2,2-diethoxyethoxy)-3-(bromomethyl)benzene, and another bromine radical, which propagates the chain.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating. masterorganicchemistry.comyoutube.comambeed.com The reaction requires the presence of at least one benzylic hydrogen. researchgate.net The mechanism is complex but is believed to involve radical intermediates. Regardless of the length of an alkyl chain, it is typically cleaved, and the benzylic carbon is oxidized to form a carboxyl group (-COOH). In this case, this compound would be converted to 3-(2,2-diethoxyethoxy)benzoic acid. It is important to note that the acetal group might not be stable under the harsh, often acidic or basic, conditions of strong oxidation.

Table 2: Summary of Key Transformations

| Reaction Type | Reagents | Position of Reaction | Product Structure |

|---|---|---|---|

| Acetal Hydrolysis | H₃O⁺ | Acetal Group | 2-(m-tolyloxy)acetaldehyde |

| Intramolecular Cyclization | H⁺ (from aldehyde) | C2 or C6 of the ring | 4-Methylbenzofuran or 6-Methylbenzofuran |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C4 and C6 of the ring | 4-Halo- and 6-halo- substituted derivatives |

| Nitration | HNO₃/H₂SO₄ | C4 and C6 of the ring | 4-Nitro- and 6-nitro- substituted derivatives |

| Benzylic Bromination | NBS, light/heat | Benzylic CH₃ group | 1-(2,2-diethoxyethoxy)-3-(bromomethyl)benzene |

| Benzylic Oxidation | KMnO₄, heat | Benzylic CH₃ group | 3-(2,2-diethoxyethoxy)benzoic acid |

Oxidative Degradation Pathways and Environmental Chemical Relevance

The atmospheric fate of this compound is largely determined by its reactions with atmospheric oxidants. These reactions contribute to the compound's degradation and the formation of secondary atmospheric pollutants.

Hydroxyl Radical (•OH) Reactions:

The hydroxyl radical is a highly reactive species in the troposphere and is expected to be the primary driver of the atmospheric degradation of this compound. The reaction can proceed via two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical will then react with molecular oxygen (O₂) to form a peroxy radical, which can undergo further reactions to form aldehydes, ketones, or carboxylic acids.

Electrophilic Addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This radical can then react with O₂ to form a peroxy radical, which can lead to the formation of phenolic compounds or ring-opened products.

The relative importance of these two pathways depends on the specific reaction conditions.

Nitrate Radical (NO₃•) Reactions:

During the nighttime, in the absence of sunlight, the nitrate radical can become a significant atmospheric oxidant. Similar to the hydroxyl radical, the nitrate radical can react with this compound via hydrogen abstraction from the benzylic methyl group or by addition to the aromatic ring.

| Oxidant | Reaction Pathway | Initial Intermediate | Potential Final Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | H-abstraction from methyl group | Benzylic radical | 3-(2,2-Diethoxyethoxy)benzaldehyde, 3-(2,2-Diethoxyethoxy)benzoic acid |

| Addition to aromatic ring | Hydroxycyclohexadienyl radical | Hydroxylated aromatic compounds, ring-opened dicarbonyls | |

| Nitrate Radical (NO₃•) | H-abstraction from methyl group | Benzylic radical | 3-(2,2-Diethoxyethoxy)benzaldehyde |

| Addition to aromatic ring | Nitroxycyclohexadienyl radical | Nitrated phenolic compounds |

The environmental relevance of these oxidative degradation pathways lies in their contribution to the formation of secondary organic aerosols (SOAs) and other atmospheric pollutants. The products of these reactions can have different physical and chemical properties than the parent compound, potentially impacting air quality and atmospheric chemistry.

Intermolecular Reactions Involving the Acetal Functionality

The acetal group in this compound is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis and other intermolecular reactions under acidic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of an acid catalyst and water, the acetal functionality can be hydrolyzed back to its corresponding aldehyde and alcohols. The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining alkoxy group and subsequent elimination of a second alcohol molecule, followed by deprotonation, regenerates the aldehyde.

Transacetalization:

In the presence of an acid catalyst and another alcohol or diol, this compound can undergo transacetalization. This is an equilibrium process where the ethoxy groups of the acetal are exchanged with the new alcohol. The reaction proceeds through a similar oxocarbenium ion intermediate as in hydrolysis. The outcome of the reaction is driven by the relative concentrations of the alcohols and the removal of one of the products.

These intermolecular reactions of the acetal functionality are important in synthetic organic chemistry, where acetals are often used as protecting groups for aldehydes and ketones due to their stability in non-acidic environments.

Advanced Spectroscopic Characterization of 1 2,2 Diethoxyethoxy 3 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 1-(2,2-Diethoxyethoxy)-3-methylbenzene is predicted to exhibit distinct signals corresponding to each unique proton environment. The electron-donating nature of the alkoxy and methyl substituents on the benzene (B151609) ring influences the chemical shifts of the aromatic protons, generally shifting them upfield compared to unsubstituted benzene (7.3 ppm). stackexchange.com Protons on carbons adjacent to oxygen atoms are significantly deshielded and appear at a lower field. libretexts.org

The expected proton environments are:

Aromatic Protons (Ar-H): Four protons on the benzene ring, with expected chemical shifts in the range of δ 6.7–7.2 ppm. The substitution pattern should give rise to complex splitting, likely appearing as a series of multiplets.

Acetal (B89532) Methine Proton (-O-CH(OEt)₂): A single proton on the carbon bonded to two oxygen atoms. This environment is highly deshielded, and its signal is expected to be a triplet around δ 4.8–5.0 ppm, due to coupling with the adjacent methylene (B1212753) protons of the ethoxy groups.

Ethoxy Methylene Protons (-OCH₂CH₃): Four protons from the two equivalent ethoxy groups. These would appear as a quartet around δ 3.5–3.7 ppm, coupled to the terminal methyl protons. docbrown.info

Ethoxy Methyl Protons (-OCH₂CH₃): Six protons from the two equivalent ethoxy groups, appearing as a triplet around δ 1.2 ppm. docbrown.info

Aromatic Methyl Protons (Ar-CH₃): Three protons of the methyl group attached to the benzene ring, which would appear as a singlet around δ 2.3 ppm. chemicalbook.com

A detailed breakdown of the predicted ¹H NMR data is presented below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H | 6.7 – 7.2 | Multiplet | 4H | N/A |

| -O-CH(OEt)₂ | 4.8 – 5.0 | Triplet (t) | 1H | ~5.0 Hz |

| -OCH₂CH₃ | 3.5 – 3.7 | Quartet (q) | 4H | ~7.0 Hz |

| Ar-CH₃ | 2.3 | Singlet (s) | 3H | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals. The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative oxygen atoms appearing significantly downfield. yale.edu

The predicted carbon environments are:

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon atom C1, directly attached to the ether oxygen, would be the most deshielded aromatic carbon (δ ~158 ppm). The carbon bearing the methyl group, C3, would also be distinct (δ ~140 ppm). chemicalbook.com The remaining four aromatic carbons would resonate between δ 110–130 ppm.

Acetal Methine Carbon (-O-CH(OEt)₂): This carbon is bonded to two oxygen atoms and is expected to have a chemical shift in the range of δ 100–105 ppm. chemicalbook.com

Ethoxy Methylene Carbons (-OCH₂CH₃): The two methylene carbons of the ethoxy groups are equivalent and would appear around δ 60–65 ppm.

Aromatic Methyl Carbon (Ar-CH₃): The methyl carbon attached to the ring is expected around δ 21 ppm. chemicalbook.com

Ethoxy Methyl Carbons (-OCH₂CH₃): The two terminal methyl carbons of the ethoxy groups are equivalent and would resonate at the highest field, around δ 15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ar-O) | 158 |

| C3 (Ar-CH₃) | 140 |

| C2, C4, C5, C6 (Ar-C) | 110 – 130 |

| -O-CH(OEt)₂ | 102 |

| -OCH₂CH₃ | 63 |

| Ar-CH₃ | 21 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show a cross-peak between the methylene protons (δ ~3.6 ppm) and the methyl protons (δ ~1.2 ppm) of the ethoxy groups, confirming the ethyl fragment. It would also show correlations among the coupled protons on the aromatic ring, helping to elucidate their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the carbon spectrum. For instance, the aromatic proton signals (δ 6.7–7.2 ppm) would correlate to their respective aromatic carbon signals (δ 110–130 ppm), and the acetal methine proton (δ ~4.9 ppm) would show a cross-peak with the acetal carbon (δ ~102 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections involving quaternary carbons (carbons with no attached protons). Key HMBC correlations would include:

A correlation between the aromatic methyl protons (Ar-CH₃) and the aromatic carbons C2, C3, and C4.

A crucial correlation between the acetal methine proton (-O-CH(OEt)₂) and the aromatic carbon C1, which would definitively confirm the ether linkage between the aromatic ring and the diethoxyethoxy side chain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS would serve to confirm the purity of the compound and identify it by its characteristic mass spectrum. Under electron ionization (EI), the molecule would fragment in a predictable manner.

Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring. whitman.edublogspot.com Acetals, however, are known to be unstable under EI conditions and may undergo significant fragmentation. psu.eduacs.org The expected molecular ion (M⁺) peak for C₁₃H₂₀O₃ would be at a mass-to-charge ratio (m/z) of 224. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the ether oxygen and the acetal carbon is a likely pathway, generating a stable diethoxy-substituted cation. scribd.com

Loss of an ethoxy group: The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the side chain.

Formation of the m-cresol (B1676322) ion: Cleavage of the ether bond could lead to an ion corresponding to m-cresol at m/z 108.

Formation of the tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring could produce the highly stable tropylium ion at m/z 91.

Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₃H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 179 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 108 | [CH₃C₆H₄OH]⁺ | m-cresol ion |

| 103 | [CH(OC₂H₅)₂]⁺ | Diethoxyethyl cation |

While GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. uky.eduresearchgate.net

For this compound, the molecular formula is C₁₃H₂₀O₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 224.141245 Da.

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this calculated value would confirm the elemental formula C₁₃H₂₀O₃, distinguishing it from any other combination of atoms that might have the same nominal mass. Furthermore, applying HRMS to the fragment ions observed in the mass spectrum can confirm their respective elemental compositions, thereby validating the fragmentation pathways proposed from the GC-MS data. oup.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of this compound, providing valuable insights into its molecular structure through the identification of functional groups and the analysis of their vibrational modes. The IR spectrum of this compound is characterized by a series of absorption bands, each corresponding to the specific vibrational frequencies of the bonds present in the molecule. A detailed analysis of these bands allows for the confirmation of the ether linkages, the aromatic ring, and the aliphatic side chains.

The key functional groups in this compound are the aromatic ring, the ether groups (both aryl and acetal), and the methyl and ethyl groups. The vibrational frequencies of these groups are influenced by their chemical environment, leading to a unique spectral fingerprint for the molecule.

Aromatic C-H and C=C Vibrations: The presence of the 3-methylphenyl group gives rise to characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Additionally, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region, typically between 900 and 690 cm⁻¹.

Aliphatic C-H Vibrations: The methyl and ethoxy groups contribute to the aliphatic C-H stretching vibrations, which are expected to appear as strong absorptions in the 2980-2850 cm⁻¹ range. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups can often be resolved in this region. Bending vibrations for these aliphatic groups are also present in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).

Ether C-O Vibrations: A significant feature in the IR spectrum of this compound is the strong absorption band associated with the C-O stretching of the ether and acetal functional groups. The aryl alkyl ether linkage (Ar-O-CH₂) typically shows a strong, characteristic absorption band around 1250 cm⁻¹. The acetal group (O-CH₂-CH(OEt)₂) will also exhibit strong C-O stretching bands, generally in the 1150-1050 cm⁻¹ region. These prominent bands are highly diagnostic for the presence of the diethoxyethoxy moiety.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3-methylphenyl | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980 - 2850 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Weak |

| C-H Bend (Aliphatic) | -CH₃, -CH₂- | 1470 - 1370 | Medium |

| C-O Stretch (Aryl Ether) | Ar-O-CH₂ | ~1250 | Strong |

| C-O Stretch (Acetal) | R-O-C-O-R | 1150 - 1050 | Strong |

| C-H Out-of-Plane Bend | Substituted Benzene | 900 - 690 | Medium to Strong |

This detailed vibrational analysis via IR spectroscopy is a fundamental step in the structural elucidation and quality control of this compound and its derivatives, ensuring the correct identification of the compound's key structural features.

Computational and Theoretical Chemistry Studies on 1 2,2 Diethoxyethoxy 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Currently, there are no published studies detailing the use of quantum chemical calculations to specifically investigate the electronic structure and molecular properties of 1-(2,2-diethoxyethoxy)-3-methylbenzene. Such calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, would be instrumental in determining fundamental properties.

Hypothetically, a computational study would yield data such as:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Electronic Energies: Including the total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO gap, which is crucial for understanding the molecule's kinetic stability and electronic transitions.

Electron Density Distribution: Mapping the electron density surface to identify regions of high and low electron density, which correlate with reactivity.

Molecular Electrostatic Potential (MEP): Visualizing the electrostatic potential on the electron density surface to predict sites for electrophilic and nucleophilic attack.

Without dedicated research, specific values for these properties remain undetermined.

Computational Prediction of Reactivity and Reaction Pathways

The prediction of reactivity and potential reaction pathways for this compound through computational means has not been a subject of published research. Computational methods can be employed to explore the molecule's reactivity by:

Mapping the Potential Energy Surface: Identifying transition states and intermediates for various potential reactions.

Calculating Activation Energies: Quantifying the energy barriers for different reaction pathways to determine the most likely mechanisms.

Simulating Reaction Dynamics: Providing insights into the time-evolution of chemical reactions involving the molecule.

Such studies could, for instance, investigate the ether cleavage of the diethoxyethoxy side chain under various conditions or electrophilic substitution reactions on the methylbenzene ring. However, no such specific computational predictions are currently available.

Conformational Analysis and Energetics of the Diethoxyethoxy Side Chain

The flexible diethoxyethoxy side chain of this compound suggests a complex conformational landscape. A detailed conformational analysis, which would involve systematically exploring the potential energy surface as a function of dihedral angles in the side chain, has not been reported.

A comprehensive computational study would involve:

Potential Energy Surface Scans: Systematically rotating key bonds in the side chain to identify all possible low-energy conformers.

Geometry Optimization of Conformers: Determining the precise geometry and relative energy of each stable conformer.

This type of analysis is crucial for understanding the molecule's shape, flexibility, and how it might interact with other molecules, but specific energetic data for the conformers of this compound are absent from the scientific literature.

Calculation of Molecular Descriptors and Their Correlation with Chemical Behavior

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. While numerous software packages can calculate a wide range of molecular descriptors, a formal study presenting these descriptors for this compound and correlating them with its chemical behavior is not available.

A theoretical study would typically calculate descriptors falling into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Reflecting the connectivity of atoms in the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

These descriptors could then be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of this and related compounds. The table below illustrates the types of molecular descriptors that could be calculated for this compound, though specific, experimentally or computationally validated values are not available.

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular Weight, Number of Oxygen Atoms, Number of Rotatable Bonds |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges |

Chemical Applications and Utility in Synthetic Chemistry

Role as a Key Synthetic Intermediate for Diverse Organic Transformations

The structure of 1-(2,2-Diethoxyethoxy)-3-methylbenzene, which is plausibly synthesized from the reaction of m-cresol (B1676322) and bromoacetaldehyde (B98955) diethyl acetal (B89532), positions it as a valuable intermediate in multi-step synthetic pathways. The acetal group serves as a protecting group for a reactive aldehyde functionality, allowing for chemical modifications on other parts of the molecule without affecting the aldehyde.

The general synthetic utility of arylacetaldehyde acetals is well-established. They can undergo various reactions at the aromatic ring, such as electrophilic aromatic substitution, while the masked aldehyde remains inert. The methyl group on the benzene (B151609) ring directs incoming electrophiles primarily to the ortho and para positions (relative to the methyl group), offering regioselective control in the synthesis of polysubstituted aromatic compounds.

Table 1: Plausible Synthetic Transformations Utilizing this compound as an Intermediate

| Transformation | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2,2-Diethoxyethoxy)-3-methyl-x-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-x-(2,2-diethoxyethoxy)-x-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-x-(2,2-diethoxyethoxy)-x-methylbenzene |

Note: 'x' denotes the position of substitution, which will be a mixture of isomers directed by the existing substituents.

Precursor to Reactive Aldehyde Species for Further Synthetic Manipulations

A primary function of this compound in synthetic chemistry is to serve as a stable precursor to the corresponding reactive aldehyde, 3-methylphenoxyacetaldehyde. The diethyl acetal group is a robust protecting group that is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde. pearson.comorgoreview.comyoutube.com

The acid-catalyzed hydrolysis of the acetal proceeds through a well-understood mechanism. pearson.comorgoreview.comyoutube.com Protonation of one of the ethoxy groups facilitates its departure as ethanol (B145695), forming a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by the loss of a second molecule of ethanol and deprotonation, yields the desired aldehyde.

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

Protonation of an acetal oxygen by an acid catalyst. pearson.comorgoreview.com

Elimination of an alcohol molecule to form a resonance-stabilized carbocation (oxonium ion). pearson.comorgoreview.com

Nucleophilic attack by water on the carbocation. pearson.com

Deprotonation to form a hemiacetal. pearson.com

Protonation of the remaining alkoxy group.

Elimination of a second alcohol molecule to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product.

The liberated 3-methylphenoxyacetaldehyde can then be used in a wide array of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex molecular architectures.

Applications in the Synthesis of Substituted Benzofurans and Related Heterocyclic Scaffolds

One of the most significant applications of arylacetaldehyde acetals like this compound is in the synthesis of benzofurans. Benzofurans are an important class of heterocyclic compounds found in many natural products and pharmaceuticals. wuxiapptec.comlbp.world The acid-catalyzed intramolecular cyclization of phenoxyacetaldehyde (B1585835) acetals is a common strategy for constructing the benzofuran (B130515) ring system. wuxiapptec.com

In this reaction, typically promoted by strong acids such as polyphosphoric acid (PPA) or sulfuric acid, the acetal is first hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution reaction. wuxiapptec.com The aldehyde, or more accurately, a protonated form of it, acts as the electrophile that attacks the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the benzofuran.

For this compound, this cyclization would be expected to yield 6-methylbenzofuran. The regioselectivity of the cyclization is governed by the directing effects of the substituents on the benzene ring. The ether linkage directs the electrophilic attack to the ortho and para positions. The ortho position is sterically unhindered in this case, leading to the formation of the five-membered furan (B31954) ring.

Table 2: Predicted Outcome of Acid-Catalyzed Cyclization

| Starting Material | Acid Catalyst | Major Product |

| This compound | Polyphosphoric Acid (PPA) | 6-Methylbenzofuran |

This synthetic route provides a straightforward method for accessing substituted benzofurans from readily available phenolic precursors.

Contribution to the Synthesis of More Complex Aryl Ether and Acetal Structures

The synthesis of this compound itself represents the creation of a more complex aryl ether and acetal structure from simpler precursors. The Williamson ether synthesis, reacting the sodium salt of m-cresol with bromoacetaldehyde diethyl acetal, is a plausible route for its formation. This reaction connects an aromatic ring to an aliphatic chain bearing a protected functional group, a common strategy in organic synthesis.

Furthermore, the acetal moiety can be modified through transacetalization reactions. In the presence of an acid catalyst and a different alcohol or diol, the ethoxy groups can be exchanged, leading to the formation of different acetals. This allows for the introduction of other functionalities or the creation of cyclic acetals, which can alter the properties and reactivity of the molecule.

The aryl ether linkage is generally stable, allowing for a variety of chemical transformations to be performed on the acetal portion of the molecule or at other positions on the aromatic ring. This stability and the potential for modification make compounds like this compound useful platforms for the synthesis of a diverse range of more intricate chemical structures.

Future Research Perspectives and Emerging Areas

Development of Sustainable and Greener Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning 1-(2,2-Diethoxyethoxy)-3-methylbenzene would likely focus on developing synthetic routes that align with the principles of green chemistry. This includes the use of renewable starting materials, safer solvents, and processes that minimize waste generation.

Key areas of exploration could involve:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing byproducts.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs). chemistryjournals.net

Renewable Feedstocks: Exploring the potential of deriving precursors for the synthesis from biomass or other renewable sources.

The development of such methodologies would not only reduce the environmental footprint of producing this compound but could also lead to more cost-effective and safer manufacturing processes.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions with higher efficiency and selectivity. For the synthesis of this compound, which is an alkyl aryl ether, future research could focus on novel catalytic systems to improve upon traditional synthesis methods like the Williamson ether synthesis, which often require harsh conditions and can have limitations.

Potential research directions include:

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, simplifying purification processes and reducing waste.

Nanocatalysis: Utilizing the unique properties of nanoparticles as catalysts to achieve higher activity and selectivity under milder reaction conditions.

Biocatalysis: Exploring the use of enzymes as catalysts, which can offer high specificity and operate under environmentally friendly conditions.

The following table outlines potential catalytic systems that could be investigated for the synthesis of similar aryl ethers:

| Catalyst Type | Potential Advantages | Research Focus |

| Zeolites | Shape selectivity, thermal stability, reusability. | Optimizing pore size and acidity for the specific reactants. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and functionality. | Designing MOFs with active sites for etherification reactions. |

| Supported Metal Nanoparticles | High catalytic activity, potential for mild reaction conditions. | Investigating different metal (e.g., Cu, Pd) and support combinations. |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical behavior. For this compound, computational modeling could provide valuable insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using quantum mechanical calculations to map out the detailed energy profiles of potential synthetic routes, identifying transition states and intermediates. This can help in optimizing reaction conditions and catalyst design.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties and reactivity of this compound and related compounds.

Solvent Effects: Simulating the role of different solvents on the reaction kinetics and thermodynamics to aid in the selection of more sustainable and efficient reaction media.

These computational approaches can accelerate the discovery and optimization of new synthetic methods by allowing for in-silico screening of catalysts and reaction conditions before extensive laboratory work is undertaken.

Integration of Flow Chemistry with Advanced Characterization Techniques for Real-Time Analysis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. vapourtec.comamt.uk The integration of real-time analytical techniques into flow chemistry setups represents a significant area for future research.

For the synthesis of this compound, a continuous flow process could be developed and coupled with techniques such as:

In-line Spectroscopy: Using techniques like FT-IR, Raman, or NMR spectroscopy directly in the flow stream to monitor reaction progress and identify intermediates in real-time.

Automated Reaction Optimization: Combining flow reactors with machine learning algorithms to autonomously explore a wide range of reaction parameters and identify optimal conditions for yield and purity.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(2,2-Diethoxyethoxy)-3-methylbenzene, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Williamson ether synthesis , involving nucleophilic substitution between a phenol derivative (e.g., 3-methylphenol) and a diethoxyethyl halide. Key parameters include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilicity of the alkoxide intermediate.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

Evidence from analogous syntheses shows yields >80% with rigorous exclusion of moisture .

Basic: How can NMR spectroscopy distinguish structural features of this compound?

Answer:

- <sup>1</sup>H NMR :

- Diethoxyethyl group : δ 3.4–3.7 ppm (m, 4H, –OCH2CH2–), δ 1.2 ppm (t, 6H, –CH2CH3).

- Aromatic protons : δ 6.7–7.2 ppm (multiplet patterns confirm substitution on the benzene ring).

- <sup>13</sup>C NMR :

– Diethoxy carbons: δ 62–64 ppm (–OCH2CH3), δ 15 ppm (–CH2CH3).

– Aromatic carbons: δ 110–150 ppm (distinct peaks for ortho/meta/para positions).

Comparative analysis with literature spectra (e.g., benzofuran derivatives) validates assignments .

Advanced: How does the diethoxyethoxy group influence regioselectivity in C–H activation reactions involving this compound?

Answer:

The diethoxyethoxy group acts as a directing group via coordination to transition metals (e.g., Cr, Pd). For example, in ortho-arylation reactions:

- Mechanism : Metal π-complexation with the benzene ring stabilizes transition states, favoring ortho-substitution .

- Steric effects : Bulky substituents on the metal catalyst (e.g., tricarbonyl chromium) enhance selectivity by restricting access to meta/para positions.

Controlled experiments with Cr(CO)3 complexes show >90% ortho-selectivity under inert conditions .

Advanced: What computational approaches predict the reactivity of this compound in radical-mediated transformations?

Answer:

Density Functional Theory (DFT) calculations model:

- Radical stability : Electron-donating diethoxyethoxy groups lower activation energy for H-abstraction by stabilizing transition states.

- Spin density maps : Highlight preferential radical formation at the methyl-substituted aromatic position.

Benchmark studies on analogous methoxybenzenes correlate computed bond dissociation energies (BDEs) with experimental reactivity trends (R<sup>2</sup> > 0.95) .

Advanced: How should researchers resolve contradictions in reported yields for cyclization reactions involving this compound?

Answer:

Contradictions often arise from reagent purity or reaction scaling . Mitigation strategies:

- Reproducibility protocols : Standardize solvents (e.g., anhydrous toluene) and cyclizing agents (e.g., polyphosphoric acid vs. PPA) .

- In situ monitoring : Use HPLC or <sup>19</sup>F NMR to track intermediate formation and identify side reactions.

A case study on benzofuran synthesis showed 40% yield variation due to trace moisture; rigorous drying improved consistency .

Advanced: What chiral analysis methods are suitable for derivatives of this compound?

Answer:

- Chiral HPLC : Use columns like Chiralcel IA with hexane/iPrOH (80:20) to separate enantiomers. Retention times (e.g., 16.2 min vs. 22.1 min) confirm enantiomeric excess (e.g., 95:5 er) .

- Polarimetry : Measure specific rotation ([α]D<sup>25</sup> = -16.5° in CHCl3) to quantify optical purity.

Safety: What precautions are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of aerosols .

- Ventilation : Use fume hoods with >100 ft/min face velocity.

- Spill management : Absorb with vermiculite, avoid water (prevents dispersion), and dispose as halogenated waste .

Environmental Impact: What data gaps exist in the ecological risk assessment of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.